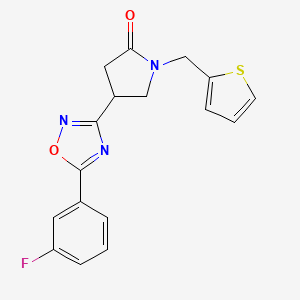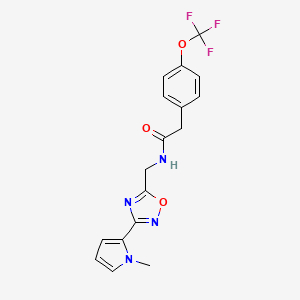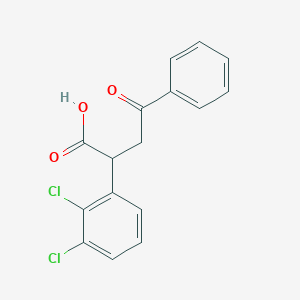
2-(4-Methyl-1,4-diazepan-1-yl)quinoline-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of quinoline derivatives, such as MDQ, has been a topic of interest in recent years . Various methods have been adopted for synthesis, including new strategies on par with the reported methods . For instance, novel pyrazolo[3,4-b]-quinoline with N-alkyl derivatives were synthesized in a simple route by treating 2-chloroquinoline derivative with phenylhydrazine in the presence of 1-pentanol followed by N-alkylation in the presence of sodium carbonate .Scientific Research Applications
Synthesis of Heterocyclic Compounds
Quinoline derivatives, including those related to "2-(4-Methyl-1,4-diazepan-1-yl)quinoline-3-carbonitrile," have been extensively researched for their synthetic applications. For instance, the synthesis of 3-Heteroaryl-1-methylpyridazino[3,4-b]quinoxalin-4(1H)-ones from 3-heteroaryl-1,2-diazepino[3,4-b]quinoxaline-5-carbonitriles demonstrates the versatility of quinoline derivatives in creating complex heterocyclic frameworks, which are valuable in drug development and material science (Kurasawa et al., 2005).
Photovoltaic Applications
Quinoline derivatives have found applications in the field of organic electronics, particularly in organic photovoltaic cells. The study on the photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives, for example, highlights the potential of these compounds in enhancing the efficiency of solar cells through improved electronic properties (Zeyada et al., 2016).
Corrosion Inhibition
Quinoline derivatives are also investigated for their corrosion inhibition capabilities. Novel quinoline derivatives have been shown to act as effective corrosion inhibitors for mild steel in acidic media, presenting a potential application in industrial corrosion protection (Singh et al., 2016).
Protozoan Parasite Growth Inhibition
Further, quinoline derivatives are explored for their biological activity against protozoan parasites. Compounds such as "4-((3-chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)-6-(4-((4-methyl-1,4-diazepan-1-yl)sulfonyl)phenyl)quinoline-3-carbonitrile" have shown potent activity against pathogens responsible for diseases like human African trypanosomiasis (HAT), Chagas disease, and malaria, indicating their potential as scaffolds for lead discovery in antiparasitic drug development (Devine et al., 2015).
Future Directions
The future directions for research on MDQ and similar quinoline derivatives are promising. These compounds have attracted considerable attention due to their potential in various significant fields . The study on N-heterocycles has dramatically increased due to its versatility and its distinctive battle which is associated with the bioassay and its interaction with the cells . This review will inspire synthetic as well as medicinal chemists who are in quest of less toxic and more potent quinolinyl-pyrazoles for the treatment of various health threats .
Mechanism of Action
Target of Action
Quinoline derivatives have been known to interact with various biological targets, including the nmda receptor and the rna-dependent rna polymerase enzyme .
Mode of Action
It’s suggested that quinoline allied heterocycles have shown potential for hepatocyte growth inhibition .
Biochemical Pathways
Quinoline derivatives have been known to influence various biochemical pathways, including those involved in the hepatitis c virus .
properties
IUPAC Name |
2-(4-methyl-1,4-diazepan-1-yl)quinoline-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4/c1-19-7-4-8-20(10-9-19)16-14(12-17)11-13-5-2-3-6-15(13)18-16/h2-3,5-6,11H,4,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFCQTBNFTSEISF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C2=NC3=CC=CC=C3C=C2C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

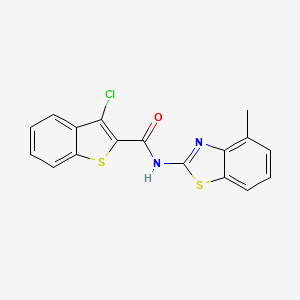
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-1-methyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2990454.png)
![2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide](/img/structure/B2990456.png)

![2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2990460.png)
![N-(1,3-benzodioxol-5-ylmethyl)-6-[1-{2-[(2-chlorobenzyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide](/img/structure/B2990461.png)
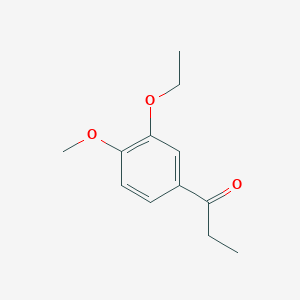
![(Z)-4-cyano-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2990465.png)
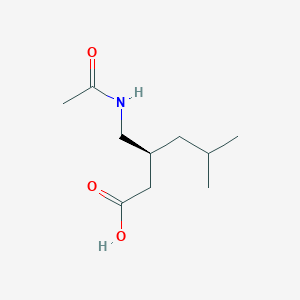
![3-[2-(2-Methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethoxy]benzaldehyde](/img/structure/B2990467.png)
